(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, a pyridinylmethyl group, and a sulfanylideneimidazolidinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Ethoxylation: Addition of the ethoxy group to the phenyl ring.
Formation of the imidazolidinone core: This step involves the cyclization of appropriate precursors to form the imidazolidinone ring.
Attachment of the pyridinylmethyl group:
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on biological systems. It may have applications in drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new medications. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound can be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the development of advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied. Further research is needed to elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one: This compound has a chlorine atom instead of a bromine atom in the phenyl ring.
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(pyridin-3-yl)methyl]-2-sulfanylideneimidazolidin-4-one: This compound has a methoxy group instead of an ethoxy group in the phenyl ring.
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-[(pyridin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one: This compound has a pyridin-4-ylmethyl group instead of a pyridin-3-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-24-16-6-5-14(19)8-13(16)9-15-17(23)22(18(25)21-15)11-12-4-3-7-20-10-12/h3-10H,2,11H2,1H3,(H,21,25)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBVOPQEYQBQBA-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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